molecular formula C19H20BrNO4 B15021215 5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15021215
M. Wt: 406.3 g/mol
InChI Key: QQKFXTUHNCMWJX-UHFFFAOYSA-N
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Description

5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a bromine atom, a butyl group, and a furan ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, bromination, and the introduction of the butyl and furan groups. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Introduction of the Butyl Group: This can be done through alkylation reactions using butyl halides.

    Addition of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino, thio, and alkoxy derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
  • 5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylthiophene-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
  • 5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylpyrrole-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the furan ring, bromine atom, and butyl group contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H20BrNO4

Molecular Weight

406.3 g/mol

IUPAC Name

5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C19H20BrNO4/c1-3-4-9-21-15-7-6-13(20)10-14(15)19(24,18(21)23)11-16(22)17-8-5-12(2)25-17/h5-8,10,24H,3-4,9,11H2,1-2H3

InChI Key

QQKFXTUHNCMWJX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(O3)C)O

Origin of Product

United States

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